

An In-depth Technical Guide to 3-Hydroxypiperidine: Synthesis, Applications, and Biological Significance

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Compound of Interest

Compound Name: **3-Hydroxypiperidine**

Cat. No.: **B146073**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypiperidine, a versatile heterocyclic compound, serves as a pivotal building block in the synthesis of a wide array of pharmacologically active molecules. Its structural features, particularly the presence of a hydroxyl group and a secondary amine within a piperidine ring, allow for diverse chemical modifications, making it a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of **3-Hydroxypiperidine**, including its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its significant role in the development of therapeutics for neurological disorders and cancer. Particular emphasis is placed on its chiral derivatives as key intermediates in the synthesis of targeted therapies.

Core Properties of 3-Hydroxypiperidine

3-Hydroxypiperidine is a white to light yellow crystalline solid or a colorless to pale yellow liquid.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	6859-99-0	[2]
Molecular Formula	C ₅ H ₁₁ NO	[3]
Molecular Weight	101.15 g/mol	[3]
Melting Point	57-61 °C	[4]
Solubility	Soluble in water (1 g/mL), ethanol, and various organic solvents.	[1] [4]
Appearance	White to light yellow crystalline powder and lumps.	[5]

Synthesis of 3-Hydroxypiperidine and its Derivatives

The synthesis of **3-Hydroxypiperidine** can be achieved through various chemical pathways. The choice of method often depends on the desired scale, purity, and stereochemistry.

General Synthesis of Racemic 3-Hydroxypiperidine

A common method for the preparation of racemic **3-Hydroxypiperidine** involves the cyclization of a linear precursor.

- **Dissolution:** Dissolve 86.0 g of 5-bromo-2-hydroxypentylamine hydrobromide in 150 mL of water.
- **Base Addition:** At a temperature of 10-15 °C, add a solution of 15.0 g of sodium carbonate in 60 mL of water dropwise over approximately 1 hour.
- **Reaction:** Stir the mixture at approximately 15 °C for 2 hours.
- **Heating:** Increase the temperature to 30-40 °C and continue the reaction for an additional 2 hours.

- Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the majority of the water.
- Purification: Filter the mixture to remove salt, washing the solid with cold water. The mother liquor is further concentrated. The crude product is then purified by vacuum distillation to yield **3-Hydroxypiperidine** as a colorless oily liquid.

Synthesis of Chiral (S)-1-Boc-3-hydroxypiperidine

The chiral derivative, **(S)-1-Boc-3-hydroxypiperidine**, is a crucial intermediate in the synthesis of several pharmaceuticals, most notably the anticancer drug ibrutinib.^{[1][6]} Biocatalytic methods are often employed for its enantioselective synthesis.

This method utilizes a ketoreductase (KRED) and a glucose dehydrogenase (GDH) co-expressed in *E. coli* for the asymmetric reduction of N-Boc-3-piperidone.

- Reaction Setup: Prepare a reaction mixture containing:
 - N-Boc-3-piperidone (100 g/L)
 - D-glucose (130 g/L)
 - NADP⁺ (0.2 g/L)
 - 100 mmol/L PBS buffer (pH 6.5)
 - Cell-free extract of the co-expressing *E. coli* (30 g/L wet cells) as the catalyst.
- Reaction Conditions: Maintain the reaction at 35 °C. Control the pH at 6.5 by the addition of 2 mol/L NaOH solution.
- Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, extract the product with an equal volume of ethyl acetate.
- Analysis: The conversion and optical purity of the product are determined by High-Performance Liquid Chromatography (HPLC). This method can achieve a conversion and optical purity of over 99%.

Analytical Methods

The purity and identity of **3-Hydroxypiperidine** and its derivatives are typically assessed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of **3-Hydroxypiperidine** derivatives. While a specific protocol for the parent compound is not detailed in the provided results, a general procedure for a related compound, N-Boc-4-hydroxypiperidine, can be adapted.^[7]

- Objective: To determine the purity of a hydroxypiperidine derivative by Reversed-Phase HPLC with UV detection.
- Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: Water with 0.1% Phosphoric Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
 - Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of the main compound from its impurities.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 210 nm.
 - Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

- Data Analysis: The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks.

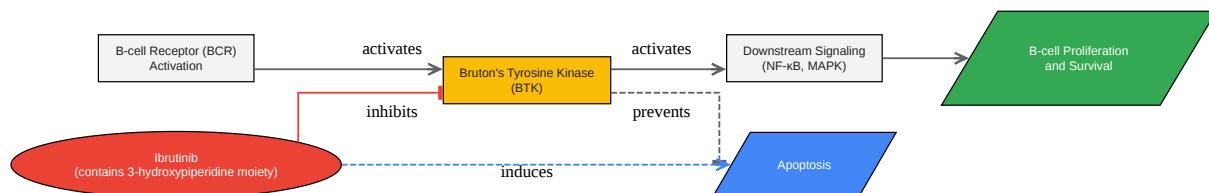
For chiral analysis of derivatives, a chiral column is employed, as in the case of benzoyl-3-aminopiperidine, a related compound.[8]

Role in Drug Development and Signaling Pathways

3-Hydroxypiperidine is a key pharmacophore in the development of drugs targeting a variety of diseases, from cancer to neurological disorders.

Anticancer Therapeutics: Ibrutinib and Bruton's Tyrosine Kinase (BTK) Inhibition

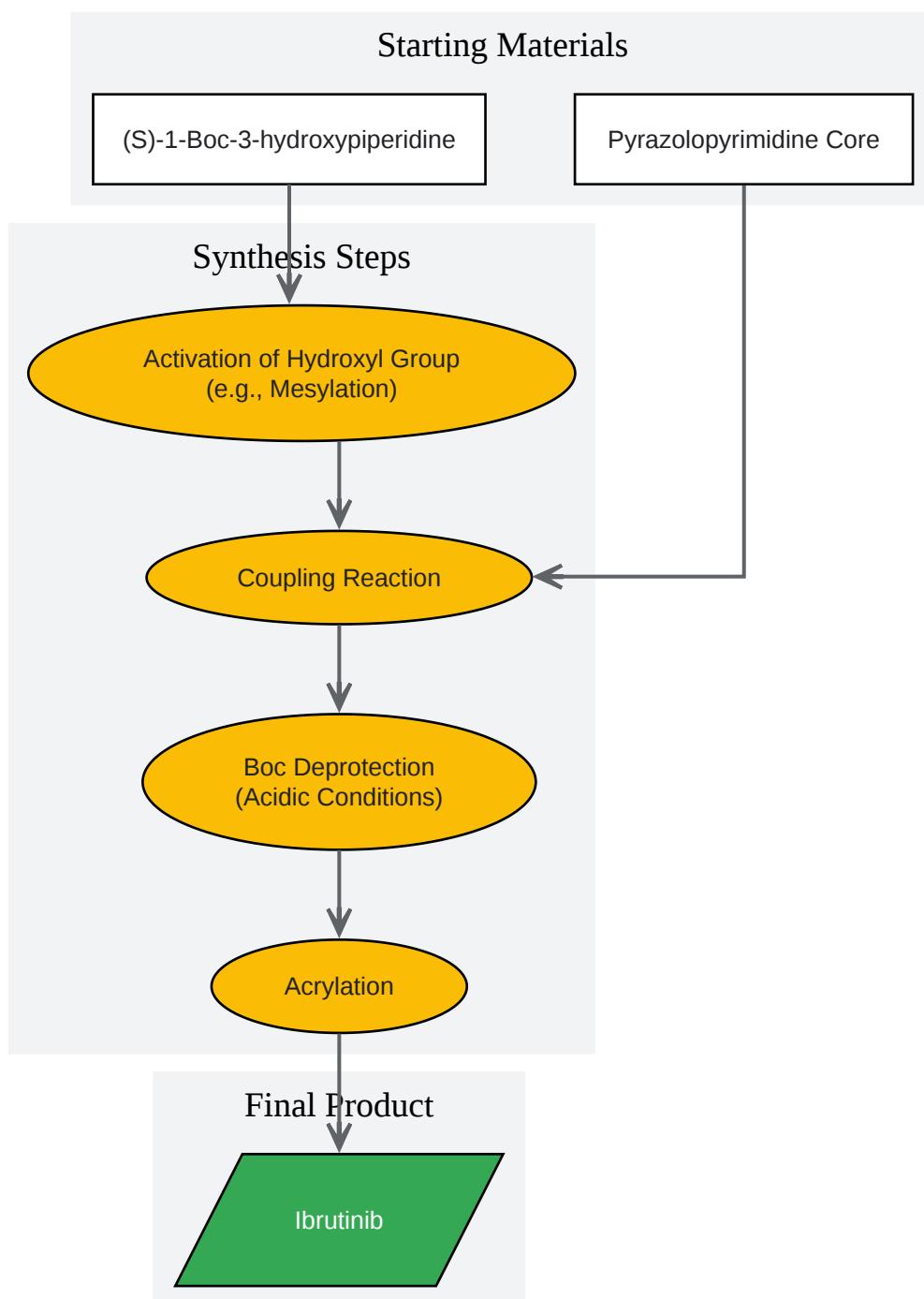
(S)-1-Boc-**3-hydroxypiperidine** is a vital intermediate in the synthesis of ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells in various lymphomas and leukemias.



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Ibrutinib's Mechanism of Action

The synthesis of ibrutinib from (S)-1-Boc-**3-hydroxypiperidine** involves several key steps, including activation of the hydroxyl group, coupling with the pyrazolopyrimidine core, deprotection, and finally acylation.



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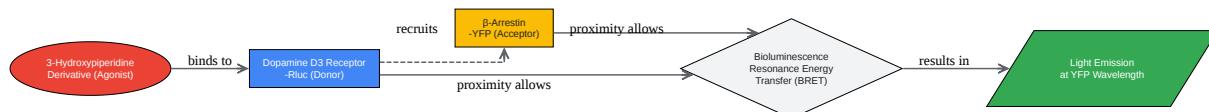
Ibrutinib Synthesis Workflow

Neurological Disorders: Targeting the Dopamine D3 Receptor

Derivatives of **3-hydroxypiperidine** are integral to the structure of compounds that modulate the activity of G protein-coupled receptors (GPCRs), such as the dopamine D3 receptor (D3R). [9] The D3R is a key target for therapeutics aimed at treating neurological and psychiatric conditions. The interaction of these ligands with the receptor can be assessed using techniques like Bioluminescence Resonance Energy Transfer (BRET) assays.

BRET assays are used to study protein-protein interactions in live cells. For GPCRs, this can involve monitoring the recruitment of β -arrestin to the receptor upon agonist binding.

- **Construct Preparation:** Genetically fuse the GPCR of interest (e.g., Dopamine D3 Receptor) to a Renilla luciferase (Rluc) donor and β -arrestin to a yellow fluorescent protein (YFP) acceptor.
- **Cell Transfection:** Co-transfect mammalian cells (e.g., HEK293T) with the donor and acceptor fusion constructs.
- **Cell Culture and Plating:** Culture the transfected cells and plate them in a 96-well plate.
- **Ligand Addition:** Add the **3-hydroxypiperidine** derivative (or other test compounds) at various concentrations to the cells.
- **Substrate Addition:** Add the luciferase substrate (e.g., coelenterazine).
- **BRET Measurement:** Measure the light emission at the acceptor's wavelength (e.g., ~535 nm for YFP) and the donor's wavelength (e.g., ~460 nm for Rluc) using a BRET-compatible plate reader.
- **Data Analysis:** Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon ligand addition indicates recruitment of β -arrestin to the receptor.



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BRET Assay for Receptor-Arrestin Interaction

Emerging Applications in Cancer Therapy

Recent research has explored hydroxypiperidine-substituted thiosemicarbazone derivatives as potential multi-target therapeutic agents for lung cancer.[\[10\]](#) These compounds have shown inhibitory activity against carbonic anhydrase isoforms (hCA I and hCA II), VEGFR-2, and BRAF, which are all implicated in cancer progression.

Conclusion

3-Hydroxypiperidine is a compound of significant interest to the scientific and pharmaceutical communities. Its utility as a versatile synthetic intermediate is well-established, particularly in the creation of complex and stereospecific molecules. The successful application of its derivatives in targeted therapies like ibrutinib underscores the importance of this scaffold in modern drug discovery. Future research will likely continue to uncover new applications for **3-hydroxypiperidine**-based compounds in treating a wide range of human diseases.

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